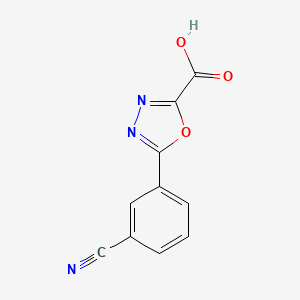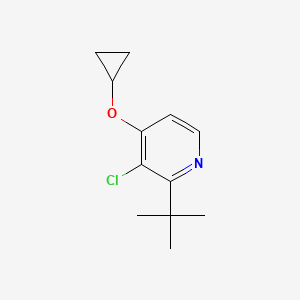
3-Hydroxy-5-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-isopropylbenzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group This compound is characterized by the presence of a hydroxyl group at the third position and an isopropyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-isopropylbenzamide can be achieved through several methods. One common approach involves the direct condensation of 3-hydroxy-5-isopropylbenzoic acid with an appropriate amine under acidic or basic conditions. The reaction can be catalyzed by agents such as Lewis acids or bases, and solvents like dichloromethane or ethanol can be used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of ultrasonic irradiation to enhance the reaction rate and yield. This green chemistry approach minimizes the use of hazardous reagents and solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-isopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 3-Isopropyl-5-hydroxybenzoic acid or 3-isopropyl-5-hydroxybenzophenone.
Reduction: 3-Hydroxy-5-isopropylaniline.
Substitution: 3-Chloro-5-isopropylbenzamide or 3-bromo-5-isopropylbenzamide.
Scientific Research Applications
3-Hydroxy-5-isopropylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by forming hydrogen bonds with the active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-5-methylbenzamide
- 3-Hydroxy-5-ethylbenzamide
- 3-Hydroxy-5-tert-butylbenzamide
Uniqueness
3-Hydroxy-5-isopropylbenzamide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding affinity compared to other similar compounds .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-hydroxy-5-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-6(2)7-3-8(10(11)13)5-9(12)4-7/h3-6,12H,1-2H3,(H2,11,13) |
InChI Key |
XHDMPSPEICQJCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



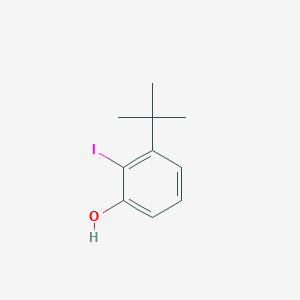
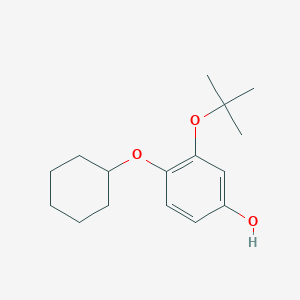



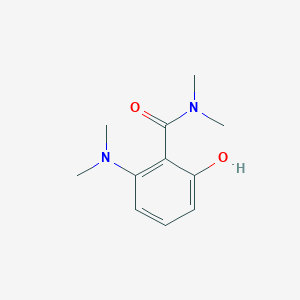
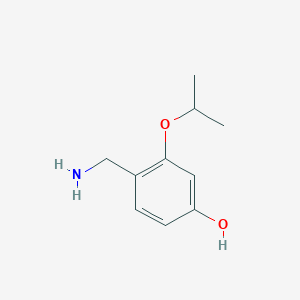

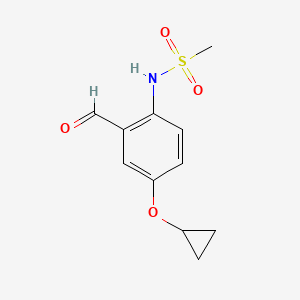
![Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14845002.png)

